1-Pyrrolidinebutanoic acid

Catalog No.
S1913266
CAS No.
85614-44-4
M.F
C8H15NO2
M. Wt
157.21 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
1-Pyrrolidinebutanoic acid

CAS Number

85614-44-4

Product Name

1-Pyrrolidinebutanoic acid

IUPAC Name

4-pyrrolidin-1-ylbutanoic acid

Molecular Formula

C8H15NO2

Molecular Weight

157.21 g/mol

InChI

InChI=1S/C8H15NO2/c10-8(11)4-3-7-9-5-1-2-6-9/h1-7H2,(H,10,11)

InChI Key

NYSUFKYXLDNHQN-UHFFFAOYSA-N

SMILES

C1CCN(C1)CCCC(=O)O

Canonical SMILES

C1CCN(C1)CCCC(=O)O

1-Pyrrolidinebutanoic acid is an amino acid derivative characterized by a pyrrolidine ring attached to a butanoic acid moiety. Its structure can be represented as follows:

  • Molecular Formula: C₈H₁₃NO₂
  • Molar Mass: 155.19 g/mol

This compound has garnered attention due to its potential applications in pharmaceuticals and its interesting biological properties.

Typical of carboxylic acids and amines. Some notable reactions include:

  • Esterification: Reacts with alcohols to form esters.
  • Amide Formation: Can react with amines to produce amides.
  • Decarboxylation: Under certain conditions, it may lose carbon dioxide to form simpler amines or other derivatives.

These reactions highlight its versatility in organic synthesis.

The biological activity of 1-Pyrrolidinebutanoic acid has been explored in several studies:

  • Antioxidant Properties: It exhibits significant antioxidant activity, which may contribute to its protective effects against oxidative stress .
  • Cytotoxic Effects: Some studies indicate that it may have cytotoxic effects on cancer cell lines, suggesting potential as an anticancer agent .
  • Antimicrobial Activity: Preliminary findings suggest that it may possess antimicrobial properties, although further research is needed to establish efficacy and mechanisms .

1-Pyrrolidinebutanoic acid can be synthesized through various methods:

  • From Butanoic Acid: A common method involves the reaction of butanoic acid with pyrrolidine under acidic conditions.
  • Cyclization Reactions: Another approach includes cyclization of appropriate precursors containing both the butanoic acid and pyrrolidine functionalities.
  • Enzymatic Synthesis: Recent advancements have explored the use of enzymes for more selective synthesis pathways .

The potential applications of 1-Pyrrolidinebutanoic acid are diverse:

  • Pharmaceuticals: Its unique structure makes it a candidate for drug development, particularly in neuropharmacology and oncology.
  • Nutraceuticals: It may be used in dietary supplements due to its potential health benefits.
  • Research Chemicals: It serves as a valuable reagent in biochemical research for studying metabolic pathways involving amino acids.

Interaction studies involving 1-Pyrrolidinebutanoic acid have focused on its effects on various biological systems:

  • Protein Interactions: Investigations into how it interacts with proteins involved in metabolic pathways could provide insights into its biological roles.
  • Synergistic Effects: Studies examining its combined effects with other compounds may reveal enhanced bioactivities or therapeutic effects .

1-Pyrrolidinebutanoic acid shares structural features with several related compounds. Here are some comparisons highlighting its uniqueness:

Compound NameStructure CharacteristicsUnique Features
Butanoic AcidStraight-chain fatty acidSimple structure; primarily used as a food additive .
PyrrolidineFive-membered ring containing nitrogenActs as a building block for various pharmaceuticals.
4-Oxo-4-pyrrolidin-1-ylbutanoic AcidContains a ketone groupExhibits different reactivity due to the carbonyl group .
2-PyrrolidinoneLactam structureImportant in synthetic chemistry and pharmaceuticals.

1-Pyrrolidinebutanoic acid's unique combination of a pyrrolidine ring and butanoic acid distinguishes it from these compounds, offering specific reactivity and biological properties that are being actively researched.

XLogP3

-1.7

Other CAS

85614-44-4

Dates

Last modified: 07-22-2023

Explore Compound Types